2-(1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetic acid
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Overview
Description
2-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2,2-difluoroacetic acid is a complex organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2,2-difluoroacetic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The hydroxyl group can be introduced through nucleophilic substitution reactions, and the difluoroacetic acid moiety can be incorporated via esterification or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group directly into the molecule . This method is advantageous due to its efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxyl compound.
Substitution: Formation of the free amine after Boc deprotection.
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis due to its Boc-protected amine group.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2,2-difluoroacetic acid involves the cleavage of the Boc protecting group under acidic conditions. This process involves the protonation of the carbonyl oxygen, followed by the elimination of tert-butyl iodide and methanolysis of the silyl ester to form the carbamic acid, which then decarboxylates to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid
- 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid
- 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid
Uniqueness
2-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2,2-difluoroacetic acid is unique due to its combination of a Boc-protected amine, a hydroxyl group, and a difluoroacetic acid moiety. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H17F2NO5 |
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Molecular Weight |
281.25 g/mol |
IUPAC Name |
2,2-difluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C11H17F2NO5/c1-9(2,3)19-8(17)14-5-4-10(18,6-14)11(12,13)7(15)16/h18H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
XVWXZSYLVHAWLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(C(=O)O)(F)F)O |
Origin of Product |
United States |
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